![molecular formula C6H6BrIN2 B1384100 4-Bromo-5-iodobenzene-1,2-diamine CAS No. 2149591-36-4](/img/structure/B1384100.png)
4-Bromo-5-iodobenzene-1,2-diamine
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Overview
Description
4-Bromo-5-iodobenzene-1,2-diamine is a chemical compound with the CAS Number: 2149591-36-4 . It has a molecular weight of 312.94 .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is provided in the search results .Physical And Chemical Properties Analysis
The compound is stored at ambient temperature . The physical form of the compound is a solid-powder .Scientific Research Applications
Synthesis and Organic Transformations
4-Bromo-5-iodobenzene-1,2-diamine is a significant precursor in various organic transformations. It is particularly valuable in reactions involving the formation of benzynes. Efficient methods have been developed for synthesizing 1,2-Dibromobenzenes, which are crucial intermediates in these transformations, demonstrating the compound's utility in organic synthesis (Diemer, Leroux, & Colobert, 2011).
Domino Processes in Chemical Synthesis
This compound plays a role in domino processes, such as CuI-catalyzed coupling with beta-keto esters. This process leads to the production of 2,3-disubstituted benzofurans, showcasing the compound's potential in facilitating complex chemical reactions (Lu, Wang, Zhang, & Ma, 2007).
Development of Economical Synthesis Methods
Research has focused on developing economical methods for synthesizing derivatives of this compound. These methods aim at achieving high yields and purity, highlighting the ongoing efforts to make the production of such compounds more efficient and cost-effective (He-ping, 2005).
Application in Cleavage and Formation of Chemical Bonds
The compound is used in the cleavage of epoxides into halohydrins, where it acts as a catalyst. This process is significant for producing vicinal iodo and bromo alcohols, demonstrating the compound's catalytic properties in organic chemistry (Niknam & Nasehi, 2002).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of derivatives of this compound have been conducted. These studies focus on understanding the molecular and crystal structures of such compounds, which is crucial for their application in various chemical processes (Schmidbaur, Minge, & Nogai, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of imidazoles , which are key components in a variety of functional molecules used in pharmaceuticals, agrochemicals, and other applications .
Mode of Action
It can be inferred that the compound might interact with its targets through electrophilic substitution, given the presence of bromine and iodine atoms, which are known to be good leaving groups .
Biochemical Pathways
It is known that imidazoles, which can be synthesized using similar compounds, are involved in a wide range of biochemical pathways .
Result of Action
It can be inferred that the compound might contribute to the synthesis of imidazoles, which are known to have various biological activities .
Action Environment
It is known that the compound should be stored at ambient temperature , suggesting that temperature could be a factor influencing its stability.
properties
IUPAC Name |
4-bromo-5-iodobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAZYDBXOOOEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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